
(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.248 . This compound belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions.
Attachment of the 3-oxobutyl Group: This can be done through a series of reactions, including oxidation and coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different functional groups.
Substitution: Various substituents can be introduced at different positions on the isochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Substituted isochromans with different functional groups.
Scientific Research Applications
(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It has potential therapeutic applications and can be used in drug discovery and development.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
(S)-8-Hydroxy-3-(3-oxobutyl)isochroman-1-one: can be compared with other similar compounds, such as:
Isochromans: Other isochromans with different substituents and functional groups.
Benzofurans: Compounds with a similar fused ring structure but different substitution patterns.
Coumarins: Compounds with a similar core structure but different functional groups.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3S)-8-hydroxy-3-(3-oxobutyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-8(14)5-6-10-7-9-3-2-4-11(15)12(9)13(16)17-10/h2-4,10,15H,5-7H2,1H3/t10-/m0/s1 |
InChI Key |
MHKHZZDYYFITBS-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)CC[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 |
Canonical SMILES |
CC(=O)CCC1CC2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3](/img/structure/B15352745.png)

![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadeca-5,7-diynethioate](/img/structure/B15352769.png)
![3-[4-(4-Aminobutyl)-phenoxy]propane-1,2-diol](/img/structure/B15352772.png)
![2-[(2-Chlorophenoxy)methoxy]ethyl-trimethylsilane](/img/structure/B15352781.png)








